![molecular formula C10H18O3 B2884416 [2,4'-Bi-2H-pyran]-4-ol, octahydro- CAS No. 1343033-65-7](/img/structure/B2884416.png)
[2,4'-Bi-2H-pyran]-4-ol, octahydro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular structure of “[2,4’-Bi-2H-pyran]-4-ol, octahydro-” is based on its linear formula C10H18O2 . More detailed structural information, such as 3D conformations or bond lengths and angles, was not available in the sources I found.Physical And Chemical Properties Analysis
The physical and chemical properties of “[2,4’-Bi-2H-pyran]-4-ol, octahydro-” are not well-documented. Based on its molecular formula C10H18O2, it is likely to be a solid at room temperature .科学的研究の応用
[2,4'-Bi-2H-pyran]-4-ol, octahydro- has been the subject of scientific research due to its potential applications in various fields. One of the most promising applications of this compound is in the development of new drugs. Studies have shown that [2,4'-Bi-2H-pyran]-4-ol, octahydro- has anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
作用機序
The mechanism of action of [2,4'-Bi-2H-pyran]-4-ol, octahydro- is not fully understood. However, studies have shown that this compound works by inhibiting the production of reactive oxygen species (ROS) and reducing inflammation in the body. It is believed that [2,4'-Bi-2H-pyran]-4-ol, octahydro- works by scavenging free radicals and preventing oxidative damage to cells and tissues.
Biochemical and Physiological Effects:
Studies have shown that [2,4'-Bi-2H-pyran]-4-ol, octahydro- has several biochemical and physiological effects. This compound has been shown to reduce inflammation in the body by inhibiting the production of pro-inflammatory cytokines. Additionally, [2,4'-Bi-2H-pyran]-4-ol, octahydro- has been shown to have antioxidant properties, which help to protect cells and tissues from oxidative damage. Studies have also shown that this compound has neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
実験室実験の利点と制限
One of the advantages of [2,4'-Bi-2H-pyran]-4-ol, octahydro- is that it is relatively easy to synthesize and can be produced in large quantities. Additionally, this compound is stable and can be stored for long periods of time. However, one of the limitations of [2,4'-Bi-2H-pyran]-4-ol, octahydro- is that its mechanism of action is not fully understood, which makes it difficult to design experiments to test its efficacy in treating various diseases.
将来の方向性
There are several future directions for research on [2,4'-Bi-2H-pyran]-4-ol, octahydro-. One area of research is the development of new drugs based on this compound. Studies have shown that [2,4'-Bi-2H-pyran]-4-ol, octahydro- has potential applications in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Another area of research is the elucidation of the compound's mechanism of action. Understanding how [2,4'-Bi-2H-pyran]-4-ol, octahydro- works at the molecular level could lead to the development of more effective drugs. Finally, future research could focus on the synthesis of analogs of [2,4'-Bi-2H-pyran]-4-ol, octahydro- with improved properties, such as increased potency or selectivity.
合成法
The synthesis of [2,4'-Bi-2H-pyran]-4-ol, octahydro- is a complex process that requires several steps. One of the most common methods for synthesizing this compound is through the reaction of 2,4-dihydroxybenzaldehyde with cyclohexanone in the presence of a catalyst. The resulting product is then hydrogenated to yield [2,4'-Bi-2H-pyran]-4-ol, octahydro-. Other methods for synthesizing this compound include the use of organometallic reagents and the reduction of 2,4-dihydroxybenzaldehyde with sodium borohydride.
特性
IUPAC Name |
2-(oxan-4-yl)oxan-4-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O3/c11-9-3-6-13-10(7-9)8-1-4-12-5-2-8/h8-11H,1-7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYBCACTYSAAUPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C2CC(CCO2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


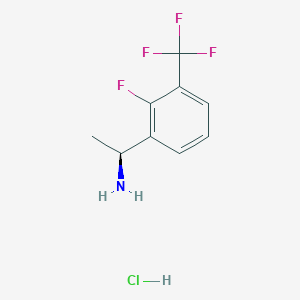
![2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2884335.png)
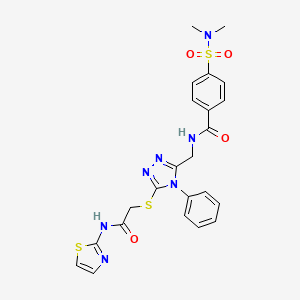

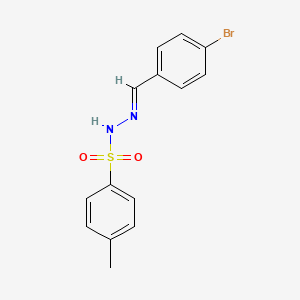

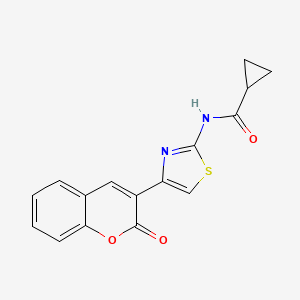
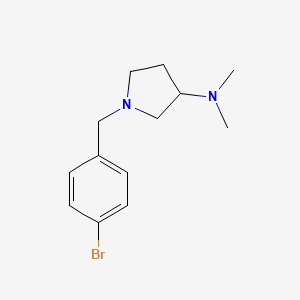
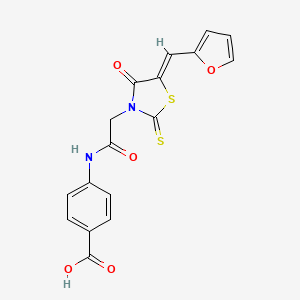
![2-{[4-(Tert-butyl)benzyl]sulfanyl}-5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazole](/img/structure/B2884350.png)
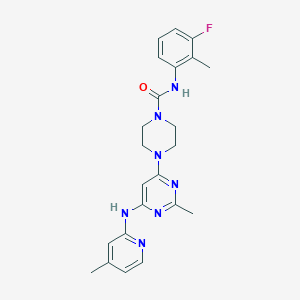

![N-{[benzyl(cyanomethyl)carbamoyl]methyl}-3-(4-methylphenyl)propanamide](/img/structure/B2884355.png)